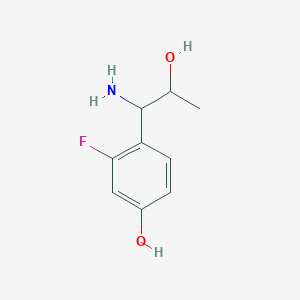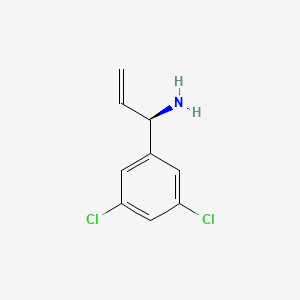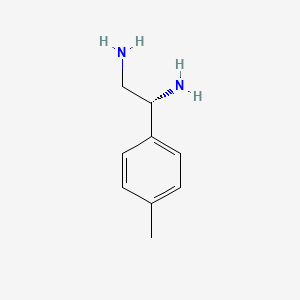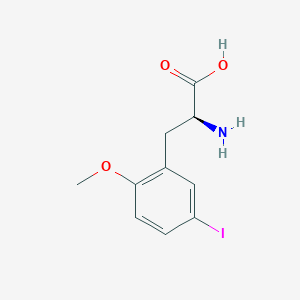![molecular formula C13H14N2O4 B13054075 Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13054075.png)
Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-A]pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate typically involves the following steps:
Formation of the Pyrazolo[1,5-A]pyridine Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Tetrahydrofuran-3-YL Group: This step involves the reaction of the pyrazolo[1,5-A]pyridine core with tetrahydrofuran-3-yl derivatives.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Research: The compound is used in various biological assays to study its effects on different biological systems.
Mecanismo De Acción
The mechanism of action of Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For instance, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-A]pyrimidines: These compounds share a similar core structure but differ in their functional groups and biological activities.
Pyrazolo[3,4-D]pyrimidines: Another class of compounds with a similar core but different substitution patterns.
Uniqueness
Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate is unique due to the presence of the tetrahydrofuran-3-YL group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H14N2O4 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
methyl 6-(oxolan-3-yloxy)pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-17-13(16)11-6-14-15-7-9(2-3-12(11)15)19-10-4-5-18-8-10/h2-3,6-7,10H,4-5,8H2,1H3 |
Clave InChI |
NUBFMWIRXLXMMP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C=CC(=CN2N=C1)OC3CCOC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



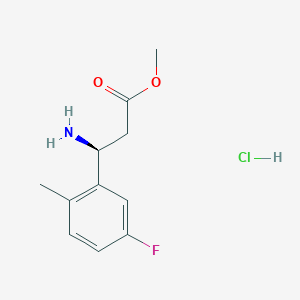
![Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride](/img/structure/B13054004.png)
![Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid](/img/structure/B13054010.png)
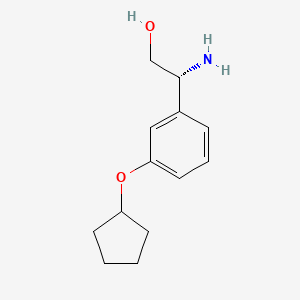
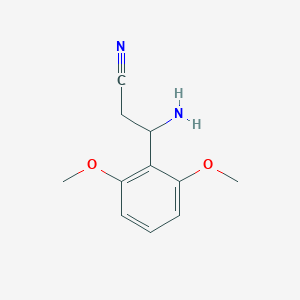
![(1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13054026.png)
![2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid](/img/structure/B13054041.png)
